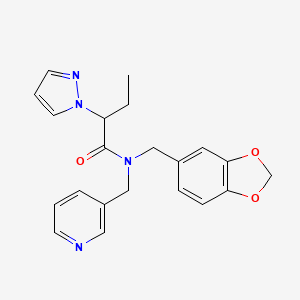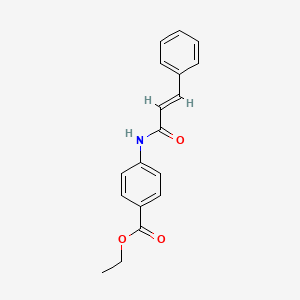
N-(2,1,3-benzoxadiazol-5-ylmethyl)-3-methyl-1-propyl-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,1,3-benzoxadiazol-5-ylmethyl)-3-methyl-1-propyl-1H-pyrazole-4-carboxamide is a chemical compound that belongs to the class of benzoxadiazole derivatives. It is a potential drug candidate and is being studied for its various biochemical and physiological effects.
作用机制
The mechanism of action of N-(2,1,3-benzoxadiazol-5-ylmethyl)-3-methyl-1-propyl-1H-pyrazole-4-carboxamide is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the activity of various enzymes involved in cancer cell proliferation and survival. The neuroprotective effects of the compound are thought to be due to its ability to modulate various signaling pathways involved in neuronal cell survival and function.
Biochemical and Physiological Effects:
N-(2,1,3-benzoxadiazol-5-ylmethyl)-3-methyl-1-propyl-1H-pyrazole-4-carboxamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of various enzymes involved in cancer cell survival. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of using N-(2,1,3-benzoxadiazol-5-ylmethyl)-3-methyl-1-propyl-1H-pyrazole-4-carboxamide in lab experiments is its potent anticancer activity against various types of cancer cells. It is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the study of N-(2,1,3-benzoxadiazol-5-ylmethyl)-3-methyl-1-propyl-1H-pyrazole-4-carboxamide. One direction is to further investigate its mechanism of action and identify the specific signaling pathways and enzymes that it targets. Another direction is to study its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the compound could be modified to improve its solubility and bioavailability, which would make it more suitable for use in clinical settings.
合成方法
The synthesis of N-(2,1,3-benzoxadiazol-5-ylmethyl)-3-methyl-1-propyl-1H-pyrazole-4-carboxamide involves the reaction of 2,1,3-benzoxadiazole-5-carboxylic acid with 3-methyl-1-propyl-1H-pyrazole-4-carboxylic acid in the presence of a coupling reagent such as EDCI/HOBt. The reaction mixture is then heated at a high temperature to obtain the desired product. The yield of the product can be improved by optimizing the reaction conditions.
科学研究应用
N-(2,1,3-benzoxadiazol-5-ylmethyl)-3-methyl-1-propyl-1H-pyrazole-4-carboxamide has been studied for its various scientific research applications. It has been found to exhibit potent anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential as a neuroprotective agent and has shown promising results in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-(2,1,3-benzoxadiazol-5-ylmethyl)-3-methyl-1-propylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-3-6-20-9-12(10(2)17-20)15(21)16-8-11-4-5-13-14(7-11)19-22-18-13/h4-5,7,9H,3,6,8H2,1-2H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCPJYAJYKIMCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C)C(=O)NCC2=CC3=NON=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,1,3-benzoxadiazol-5-ylmethyl)-3-methyl-1-propyl-1H-pyrazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{[(1S*,5R*)-3-(4-fluorobenzyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B5687367.png)
![N-[(5-cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B5687382.png)
![N-(4-ethoxyphenyl)-2-[(3-methylbenzyl)thio]acetamide](/img/structure/B5687386.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-1-glycoloylpiperidine-4-carboxamide](/img/structure/B5687394.png)

![2-(2-isopropyl-1H-imidazol-1-yl)-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}propanamide](/img/structure/B5687419.png)
![(3R*,4S*)-1-[(2-morpholin-4-ylpyrimidin-5-yl)carbonyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5687421.png)
![(1S*,5R*)-3-isonicotinoyl-6-[(3-methyl-1H-pyrazol-1-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5687429.png)
![2,3-dimethyl-7-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-indole](/img/structure/B5687434.png)
![(3S*,4R*)-1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5687442.png)
![1-cyclohexyl-3-cyclopropyl-5-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5687447.png)
![N-(3,4-dimethylphenyl)-2-[2-(3-methoxypropyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]acetamide](/img/structure/B5687454.png)